molecular formula C18H40N2 B3058673 1,2-Ethanediamine, N,N-dioctyl- CAS No. 90965-55-2

1,2-Ethanediamine, N,N-dioctyl-

Cat. No.: B3058673
CAS No.: 90965-55-2
M. Wt: 284.5 g/mol
InChI Key: BKOYHXFDKQSXIK-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-dioctyl- is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of two octyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-dioctyl- typically involves the reaction of ethylenediamine with octyl halides under basic conditions. The reaction can be represented as follows:

H2NCH2CH2NH2+2C8H17XC8H17NCH2CH2NC8H17+2HX\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 2 \text{C}_8\text{H}_{17}\text{X} \rightarrow \text{C}_8\text{H}_{17}\text{NCH}_2\text{CH}_2\text{NC}_8\text{H}_{17} + 2 \text{HX} H2​NCH2​CH2​NH2​+2C8​H17​X→C8​H17​NCH2​CH2​NC8​H17​+2HX

where ( \text{X} ) is a halide such as chlorine or bromine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.

Industrial Production Methods

In industrial settings, the production of 1,2-Ethanediamine, N,N-dioctyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dioctyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, replacing the octyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Various substituted ethylenediamines

Scientific Research Applications

1,2-Ethanediamine, N,N-dioctyl- has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a building block in drug design.

    Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-dioctyl- depends on its application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. The nitrogen atoms donate electron pairs to the metal center, stabilizing the complex. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N-diethyl-: Similar structure but with ethyl groups instead of octyl groups.

    1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Contains both ethyl and methyl groups.

    Ethylenediamine: The parent compound without any alkyl substitution.

Uniqueness

1,2-Ethanediamine, N,N-dioctyl- is unique due to the presence of long octyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. The long alkyl chains also influence the compound’s solubility and reactivity compared to shorter alkyl-substituted ethylenediamines.

Properties

IUPAC Name

N',N'-dioctylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40N2/c1-3-5-7-9-11-13-16-20(18-15-19)17-14-12-10-8-6-4-2/h3-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOYHXFDKQSXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601748
Record name N~1~,N~1~-Dioctylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90965-55-2
Record name N~1~,N~1~-Dioctylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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